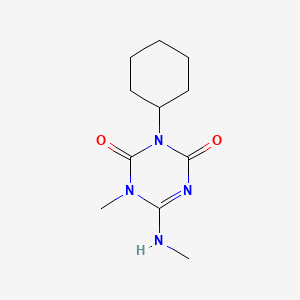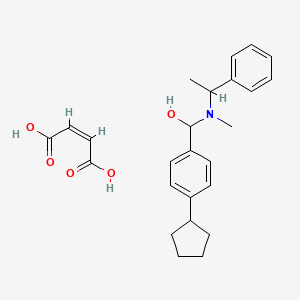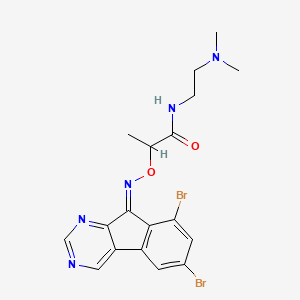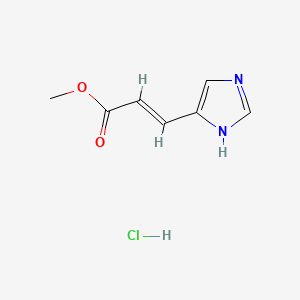
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
Descripción general
Descripción
The compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is generally planar due to the conjugation of the nitrogen lone pair electrons with the pi system .Chemical Reactions Analysis
Imidazole compounds have been used in the construction of metal–organic frameworks (MOFs). These MOFs have shown temperature- and humidity-dependent proton conductive properties .Aplicaciones Científicas De Investigación
Organocatalytic Polymerization
Organocatalytic conjugate-addition polymerization of acrylic monomers, including methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride, has been extensively studied. The use of N-heterocyclic carbenes (NHCs) as catalysts facilitates the polymerization process, leading to the production of polymers with narrow molecular weight distributions. This technique is pivotal for developing bioplastics and other polymer-based materials with tailored properties (Zhang et al., 2013).
Nanocomposites for Drug Delivery
The synthesis of novel pH-sensitive nanocomposites utilizing ionic-liquid modified montmorillonite showcases an innovative approach to colon-specific drug delivery systems. These nanocomposites, incorporating variants of this compound, demonstrate higher drug release percentages in simulated intestinal fluid, indicating their potential as effective carriers for targeted drug delivery (Mahkam et al., 2016).
Polymerization Mechanisms and Materials Science
Investigations into the group transfer polymerization of (meth)acrylic monomers catalyzed by NHCs, including those related to this compound, contribute to our understanding of polymer science. These studies elucidate mechanisms of chain initiation, propagation, and termination, offering insights into the synthesis of all-acrylic block copolymers and expanding the scope of materials science (Raynaud et al., 2009).
Corrosion Protection
The formation of self-assembled films using derivatives of this compound on metal surfaces demonstrates significant potential in protecting metals from corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Zhang Zhe et al., 2009).
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives are known for their ability to form hydrogen bonds and π-π stacking interactions with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a proton donor or acceptor, making it a versatile participant in enzymatic reactions. It interacts with enzymes such as histidine kinases and cytochrome P450, influencing their catalytic activities. The compound’s interactions with proteins often involve hydrogen bonding and π-π stacking interactions, which can affect protein folding and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The imidazole ring can form coordination complexes with metal ions, which are often essential cofactors for enzyme activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous compounds. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Its interactions with cofactors, such as NADH and FAD, further modulate its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, with higher concentrations in specific tissues leading to more pronounced effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes, as it ensures that the compound is present where it is needed for optimal activity .
Propiedades
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h2-5H,1H3,(H,8,9);1H/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBDROJOIVNJSB-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54260-89-8 | |
| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)-, methyl ester, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54260-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




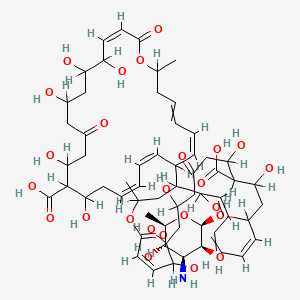
![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)
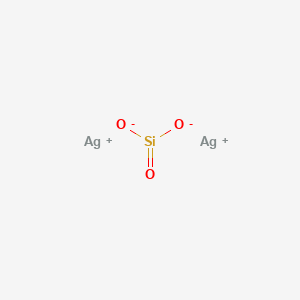

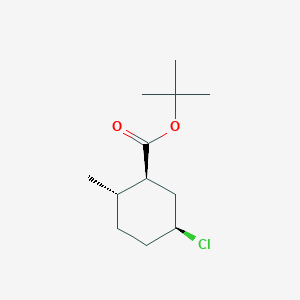
![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)
